molecular formula C23H22N6O3S B11471090 N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide

N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B11471090
M. Wt: 462.5 g/mol
InChI Key: ONKXRCAZURQANT-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound integrates a carbazole moiety, a tetrazole ring, and a benzenesulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the catalytic reduction of 3-(9H-carbazol-9-yl)propanenitrile using RANEY® nickel in dried dioxane under hydrogen atmosphere at elevated temperatures (65–75 atm, 120°C) for 90 minutes . The resulting product is then subjected to further reactions to introduce the methoxy, tetrazole, and benzenesulfonamide groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazole moiety would yield carbazole-3,6-dione, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials for electronic and biomedical applications.

Properties

Molecular Formula

C23H22N6O3S

Molecular Weight

462.5 g/mol

IUPAC Name

N-(3-carbazol-9-ylpropyl)-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C23H22N6O3S/c1-32-23-12-11-17(15-22(23)29-16-24-26-27-29)33(30,31)25-13-6-14-28-20-9-4-2-7-18(20)19-8-3-5-10-21(19)28/h2-5,7-12,15-16,25H,6,13-14H2,1H3

InChI Key

ONKXRCAZURQANT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42)N5C=NN=N5

Origin of Product

United States

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